molecular formula C8H12N2O B13600645 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol

1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol

Cat. No.: B13600645
M. Wt: 152.19 g/mol
InChI Key: GHRFTQYLOLHNTF-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their diverse range of applications in pharmaceuticals, agrochemicals, and other industrial fields. The compound this compound is characterized by the presence of an imidazole ring substituted with an ethyl group and a propenol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclization, proto-demetallation, tautomerization, and dehydrative cyclization .

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, influencing biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a propenol side chain differentiates it from other imidazole derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(3-ethylimidazol-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H12N2O/c1-3-8(11)7-5-9-6-10(7)4-2/h3,5-6,8,11H,1,4H2,2H3

InChI Key

GHRFTQYLOLHNTF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C(C=C)O

Origin of Product

United States

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